1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone
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Overview
Description
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a fluorophenyl group and a pyrrolidinyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and pyrrolidine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-butanone: Similar structure but with a shorter carbon chain.
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone: Similar structure but with a different carbon chain length.
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-octanone: Similar structure but with a longer carbon chain.
Uniqueness
1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone is unique due to its specific carbon chain length, which can influence its reactivity and interactions with biological targets. The presence of the fluorophenyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
2230706-09-7 |
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Molecular Formula |
C16H22FNO |
Molecular Weight |
263.35 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylhexan-1-one |
InChI |
InChI=1S/C16H22FNO/c1-2-3-6-15(18-11-4-5-12-18)16(19)13-7-9-14(17)10-8-13/h7-10,15H,2-6,11-12H2,1H3 |
InChI Key |
BCJXLSGKMNRRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2 |
Origin of Product |
United States |
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